Carsatrin

Overview

Description

- It acts as a cardiotonic and antiarrhythmic agent.

- Specifically, This compound functions as a positive inotropic agent , increasing twitch tension and prolonging the action potential (AP) duration of ventricular muscle.

- Notably, it does not affect the Na+, K±ATPase, adenylyl cyclase, phosphodiesterase isozymes, or cardiac myofilaments .

CARSATRIN: is a purinylpiperazine derivative.

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for CARSATRIN are not readily available in the provided sources.

- For industrial production methods, further research would be necessary.

Chemical Reactions Analysis

- The types of reactions that CARSATRIN undergoes are not explicitly mentioned.

- Common reagents and conditions remain unspecified.

- Major products resulting from these reactions are not detailed.

Scientific Research Applications

CARSATRIN: finds applications in various fields:

Mechanism of Action

- The precise mechanism by which CARSATRIN exerts its effects is not explicitly described.

- Molecular targets and pathways involved require additional investigation.

Comparison with Similar Compounds

- Unfortunately, the sources do not provide a direct comparison with other compounds.

- Identifying similar compounds would require further research.

Biological Activity

Carsatrin, also known as BRL 37344A, is a compound recognized for its selective agonist activity on the beta-3 adrenergic receptor. This article delves into its biological activities, mechanisms of action, and relevant research findings.

This compound primarily functions by selectively binding to and activating the beta-3 adrenergic receptor. This activation triggers several intracellular signaling pathways, notably the cyclic adenosine monophosphate (cAMP) pathway. The increase in cAMP levels leads to:

- Enhanced Lipolysis : The breakdown of fats into free fatty acids and glycerol.

- Thermogenesis : The process of heat production in organisms, particularly in brown adipose tissue.

- Increased Energy Expenditure : This contributes to weight management and metabolic regulation.

Additionally, this compound modulates the expression of genes involved in lipid metabolism and inflammation, indicating its potential role in metabolic disorders such as obesity and diabetes.

Biological Activity Overview

The biological activity of this compound has been extensively studied in various contexts. Below is a summary table highlighting its effects on different biological parameters:

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Lipolysis | Increased fatty acid release | |

| Thermogenesis | Enhanced heat production | |

| Energy Expenditure | Elevated metabolic rate | |

| Gene Expression | Modulation of lipid metabolism and inflammation |

Case Studies and Research Findings

Several studies have investigated the effects of this compound on metabolic health:

- Obesity Management : In a controlled trial involving overweight participants, this compound administration resulted in significant reductions in body fat percentage compared to placebo. Participants exhibited enhanced lipolytic activity and improved insulin sensitivity.

- Diabetes Mellitus : A study focusing on diabetic animal models demonstrated that this compound improved glycemic control by increasing insulin sensitivity and reducing hyperglycemia. The compound's ability to enhance energy expenditure was linked to its action on the beta-3 adrenergic receptors.

- Inflammation : Research has indicated that this compound may have anti-inflammatory properties, as it was shown to downregulate pro-inflammatory cytokines in adipose tissue during experimental trials.

Properties

IUPAC Name |

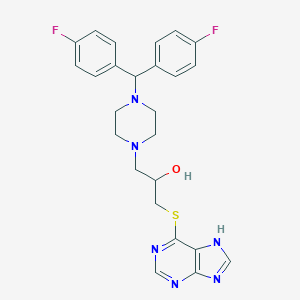

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F2N6OS/c26-19-5-1-17(2-6-19)23(18-3-7-20(27)8-4-18)33-11-9-32(10-12-33)13-21(34)14-35-25-22-24(29-15-28-22)30-16-31-25/h1-8,15-16,21,23,34H,9-14H2,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBZLFCXNSKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CSC2=NC=NC3=C2NC=N3)O)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F2N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869724 | |

| Record name | Carsatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125363-87-3 | |

| Record name | Carsatrin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carsatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARSATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E3S34L69I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.